1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives, which are widely studied for their pharmacological properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. It features a benzoyl group attached to a piperidine ring, with a chlorofluorophenyl substituent that enhances its chemical reactivity and biological activity.
The compound is synthesized through various organic chemistry methods, utilizing readily available starting materials such as piperidine derivatives and benzoyl chloride. The synthesis routes often involve multi-step processes that optimize yield and purity.
1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide can be classified as:
The synthesis of 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide typically involves several key steps:
The reaction conditions must be carefully controlled, including temperature, solvent choice (often organic solvents like dichloromethane or acetone), and reaction time to maximize yield and minimize side reactions.
1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide can participate in several chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific enzymes:
Research indicates that compounds similar to this one have shown potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s due to their ability to enhance cholinergic neurotransmission.
Thermal stability and melting point data would typically be determined through differential scanning calorimetry or thermogravimetric analysis to assess its suitability for various applications.
1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide has several scientific uses:
1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide (CID 3247927) is a structurally complex synthetic compound with the molecular formula C₁₉H₁₈ClFN₂O₂ and a molecular weight of 360.82 g/mol [1] [4]. This molecule integrates three pharmacologically significant elements: a central piperidine ring, a benzoyl moiety at the N1 position, and a halogenated aryl carboxamide group at C4. It exemplifies modern scaffold-engineering approaches in drug discovery, where privileged structural fragments are strategically combined to enhance target affinity and modulate pharmacokinetic properties. The compound has been incorporated into screening libraries for phenotypic and target-based drug discovery campaigns, reflecting its perceived potential in identifying novel bioactive agents [4] [6]. Its physicochemical profile includes a calculated logP of 3.042, a polar surface area of 39.98 Ų, and moderate water solubility (LogSw = -3.56), suggesting reasonable membrane permeability [4].
Table 1: Key Physicochemical and Identification Data for 1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | [4] [6] |
Molecular Formula | C₁₉H₁₈ClFN₂O₂ | [1] [4] |
Molecular Weight | 360.82 g/mol | [4] |
CAS Registry Number | Not assigned | - |
PubChem CID | 3247927 | [1] |
InChI Key | YYFVOKPJKVFGQK-UHFFFAOYSA-N | [6] |
SMILES | O=C(C(CC1)CCN1C(c1ccccc1)=O)Nc(cc1)cc(Cl)c1F | [4] [6] |
Hydrogen Bond Donors | 1 | [4] |
Hydrogen Bond Acceptors | 4 | [4] |
Rotatable Bonds | 5 | [4] |
logP | 3.042 | [4] |
logD | 3.001 | [4] |
Water Solubility (LogSw) | -3.56 | [4] |
Polar Surface Area | 39.98 Ų | [4] |
The benzoylpiperidine scaffold is a validated "privileged structure" in medicinal chemistry, defined by its recurrent presence in pharmacologically diverse ligands targeting central nervous system (CNS) disorders, oncology, metabolic diseases, and pain [4] [7] [9]. Its utility stems from several key characteristics:
Conformational Flexibility & Binding Versatility: The piperidine ring adopts multiple chair and boat conformations, enabling optimal adaptation to diverse binding pockets. The benzoyl carbonyl group provides a hydrogen bond acceptor site, while the adjacent N1 atom can participate in charge-charge interactions or serve as a hydrogen bond acceptor when protonated. This flexibility facilitates binding to structurally unrelated targets, as evidenced by benzoylpiperidine derivatives in clinical use or development for conditions ranging from obesity and diabetes (e.g., SG178128A1 patent) [7] to sodium channel-mediated pain (e.g., WO2011103196A1 patent) [3] and autotaxin inhibition in cancer (e.g., WO2010115491A2 patent) [9].
Synthetic Tractability & SAR Exploration: The scaffold is readily synthesized and modified. Key vectors for diversification include the C4 position (where the carboxamide group resides in the subject compound) and the benzoyl aromatic ring. Structure-Activity Relationship (SAR) studies leverage this to optimize potency, selectivity, and ADME properties. For instance, WO2010115491A2 details extensive derivatization of piperidine-1-carboxamides (structurally related to benzoylpiperidines) as potent autotaxin inhibitors, highlighting the tolerance for various aromatic/heteroaromatic substitutions at positions equivalent to the benzoyl group [9].
Enhanced Pharmacokinetic Profiles: Benzoylpiperidines often exhibit favorable drug-like properties. The scaffold typically contributes to moderate lipophilicity (supporting membrane permeability) while retaining sufficient polarity for solubility. The sp³-rich nature (26.3% sp³ carbon bonding in the subject compound) [4] correlates with improved developability compared to flat aromatic systems. Its presence in the subject compound provides a stable, metabolically resistant core upon which the halogenated aryl carboxamide pharmacophore is displayed.
Target Engagement Mechanisms: Benzoylpiperidines engage biological targets through multiple modes:
The N-(3-chloro-4-fluorophenyl)carboxamide moiety present in the subject compound is a critical pharmacophore contributing significantly to its potential bioactivity. Halogenated aryl groups, particularly ortho- and meta-disubstituted patterns like 3-chloro-4-fluoro, are prevalent in bioactive molecules due to distinct advantages [1] [3] [5]:
Modulation of Lipophilicity and Electronic Properties: Halogens (Cl, F) are moderately lipophilic substituents. Chlorine increases logP significantly (~0.7-1.0 unit per atom), enhancing membrane permeability. Fluorine, while less lipophilic, offers unique electronic effects. Its strong electron-withdrawing inductive effect (-I) combined with weak mesomeric donation (+R) polarizes adjacent bonds, enhancing the hydrogen-bond accepting potential of neighboring atoms like the carboxamide carbonyl oxygen. This electronic tuning is crucial for optimizing ligand-target binding affinity. The combined Cl/F substitution in the 3,4-positions creates a specific electronic profile distinct from mono-substituted analogues.
Steric and Conformational Effects: The ortho-chloro substituent introduces steric bulk adjacent to the carboxamide linkage. This can restrict rotation around the C(aryl)-N bond, potentially locking the carboxamide group into a conformation favorable for binding. It can also prevent undesired metabolic oxidation at the ortho position. The fluorine at the para position, being smaller, exerts minimal steric hindrance but significantly influences electronic distribution and metabolic stability. Crystal structure analyses of related halogenated diarylamines (e.g., Benzyl N-(3-chloro-4-fluorophenyl)carbamate) reveal non-coplanar arrangements between the halogenated aryl ring and adjacent carbonyl groups (dihedral angles ~31.6°) [5], a conformation likely shared by the subject compound which could be crucial for target complementarity.
Enhanced Target Affinity and Selectivity via Halogen Bonding: Chlorine and, to a lesser extent, fluorine can act as halogen bond donors (XBs). The chlorine atom possesses a region of positive electrostatic potential (σ-hole) along the C-Cl bond axis. This σ-hole can form favorable, directional interactions (XBs) with electron-rich acceptor atoms (e.g., carbonyl oxygen, aromatic π-systems, or negatively charged residues like aspartate/glutamate) within protein binding pockets. These interactions are stronger than typical van der Waals forces and contribute significantly to binding affinity and selectivity. The 3-chloro position in the subject compound is ideally situated for such interactions.
Improved Metabolic Stability: Halogens, particularly fluorine, are commonly employed to block sites of oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution at the para position of the aryl ring directly adjacent to the carboxamide NH protects this ring from hydroxylation, a common metabolic pathway for phenyl rings. The chloro substituent also blocks potential oxidation sites. This enhances the metabolic half-life of the compound, a critical factor in drug development.
Role in Pharmacophore Development: The halogenated aryl carboxamide serves as a key pharmacophore in numerous therapeutic agents. Relevant examples include:
Table 2: Impact of Halogen Substitution Pattern on Aryl Carboxamide Properties in Drug Design
Halogen Pattern | Key Influences | Example Applications (Patents/Literature) |
---|---|---|
3-Chloro-4-fluorophenyl | • Moderate lipophilicity (logP increase) • Strong σ-hole for Cl halogen bonding • Restricted rotation (ortho-Cl) • Metabolic blocking (para-F, meta-Cl) • Specific electronic profile | Sodium channel inhibitors (Pain: WO2011103196A1) [3]; Crystal structure studies [5] |
4-Fluorophenyl | • Lower lipophilicity than Cl analogues • Metabolic blocking (para-F) • -I effect enhancing carbonyl H-bond acceptance • Minimal steric impact | Common in CNS agents; Prodrug moieties; Building blocks (e.g., ChemSrc:6320-63-4) [10] |
2,4-Dichlorophenyl | • High lipophilicity • Significant steric bulk (ortho-Cl) • Dual potential for halogen bonding • Strong metabolic blocking | Fungicides; Historical anthelminthics; Some kinase inhibitors |
3-Trifluoromethylphenyl | • Very high lipophilicity • Strong -I effect • Large steric bulk • Excellent metabolic stability | Autotaxin inhibitors (Cancer: WO2010115491A2) [9]; GPCR antagonists |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0